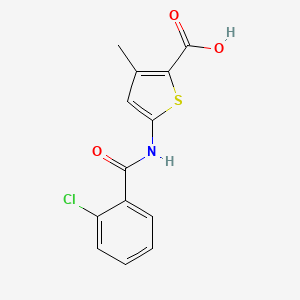

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid

Descripción

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 2-chlorobenzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWUYGVPPJUZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups on the thiophene ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that derivatives of thiophene compounds, including 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid, exhibit significant anticancer properties. For example, studies have shown that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including leukemia and non-small cell lung cancer. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Antimicrobial Properties:

Thiophene derivatives have also been investigated for their antimicrobial activities. Compounds similar to 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid have demonstrated effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Synthetic Chemistry Applications

Synthesis of Bioactive Compounds:

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to participate in diverse chemical reactions allows chemists to create complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of novel heterocyclic compounds through reactions such as condensation and acylation .

Role in Drug Development:

The compound's structure allows it to be modified to enhance its pharmacological properties. Researchers are exploring its derivatives for improved efficacy and reduced toxicity profiles in drug development processes. Its role as a scaffold for designing new drugs highlights its significance in pharmaceutical research .

Biological Studies

Inhibition Studies:

Recent studies have focused on the compound's ability to inhibit specific enzymes or proteins involved in disease processes. For instance, it has been evaluated for its inhibitory effects on kinases linked to cancer progression, showcasing a potential avenue for targeted cancer therapies .

Mechanistic Insights:

Investigations into the mechanistic pathways influenced by 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid have provided insights into how this compound interacts at the molecular level with biological targets. Understanding these interactions is crucial for optimizing its use in therapeutic applications .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study:

In a study focused on the anticancer effects of thiophene derivatives, 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid was shown to significantly inhibit cell proliferation in leukemia and lung cancer models through specific kinase inhibition mechanisms . -

Synthesis Case:

A recent synthesis report highlighted the use of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid as a starting material for creating novel heterocycles with enhanced biological activity. The study demonstrated successful modifications that led to compounds with improved potency against microbial strains .

Mecanismo De Acción

The mechanism of action of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Halogen Effects

(a) 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic Acid

- Molecular Formula: C₁₃H₁₀FNO₃S

- Key Differences : Fluorine at the 3-position of the benzamido group (vs. chlorine at 2-position in the main compound).

- The positional isomerism may also affect binding affinity in biological targets .

(b) 2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid

- Molecular Formula: C₁₂H₇ClFNO₃S

- Key Differences : Carboxylic acid at thiophene position 3 (vs. position 2) and a 5-chloro-2-fluorobenzene substituent.

- The dual halogenation (Cl and F) may enhance cross-reactivity in halogen-bonding interactions .

Functional Group Variations

(a) 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic Acid

- Molecular Formula : C₁₂H₉ClO₄S₂

- Key Differences : Sulfonyl group replaces the benzamido moiety.

- Impact : The sulfonyl group is a stronger electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the amide-containing analog. This enhances water solubility but reduces membrane permeability. Melting point: 252–256°C .

(b) 5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic Acid

- Molecular Formula: Not explicitly stated (likely C₂₀H₁₅Cl₂NO₂S).

- Key Differences : Bulky bis(4-chlorophenyl)methyl group at position 4.

- Impact: Increased steric hindrance may limit enzymatic degradation but reduce bioavailability. The dual chloro substituents enhance lipophilicity (logP ~4.5 estimated) compared to the mono-chloro analog .

Core Structure Modifications

(a) 3-Methylthiophene-2-carboxylic Acid

- Molecular Formula : C₆H₆O₂S

- Key Differences : Base structure lacking the 2-chlorobenzamido group.

- Used primarily as an intermediate in derivative synthesis .

Comparative Data Table

Actividad Biológica

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 267.73 g/mol

The presence of the chlorobenzamide moiety and the thiophene ring contributes to its biological properties, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid exhibits several biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in cells with centrosome amplification. The mechanism involves disrupting mitotic spindle formation, leading to increased multipolarity in cancer cells, which can induce cell death.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of specific kinases involved in immune responses.

The biological activity of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid is primarily attributed to its interaction with various cellular targets:

- Inhibition of HSET (KIFC1) : This kinesin is crucial for centrosome clustering in cancer cells. The compound has been shown to inhibit HSET with an IC value in the micromolar range, leading to disrupted mitotic processes and enhanced multipolarity in treated cells .

- Selectivity Against Eg5 : Counter-screening against Eg5 revealed significant selectivity for HSET, minimizing off-target effects while maintaining potent anticancer activity .

Study 1: Anticancer Efficacy

A study evaluated the effects of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid on DLD1 human colon cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in multipolar mitotic spindles in centrosome-amplified cells. Specifically, at a concentration of 15 μM, there was a notable increase in multipolarity compared to untreated controls .

Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory responses, the compound was tested for its ability to inhibit the tyrosine kinase ITK, which plays a role in T-cell activation and inflammation. Results indicated that treatment with the compound led to reduced eosinophil recruitment and decreased airway hyperresponsiveness in murine models .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid:

| Activity | Target | IC | Effect |

|---|---|---|---|

| Anticancer | HSET | ~2.7 μM | Induces multipolar mitosis |

| Anti-inflammatory | ITK | Not specified | Reduces eosinophil recruitment |

Q & A

Q. What are the established synthetic routes for 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid, and what are their key challenges?

The compound can be synthesized via amidation of 3-methylthiophene-2-carboxylic acid with 2-chlorobenzoyl chloride. A common method involves activating the carboxylic acid group (e.g., using thionyl chloride) to form an acyl chloride intermediate, followed by coupling with the appropriate amine under basic conditions. Key challenges include controlling regioselectivity during thiophene ring substitution and minimizing side reactions such as over-chlorination. Purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., methyl group at position 3, chlorobenzamido at position 5).

- FTIR to verify carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₁ClN₂O₃S; exact mass 330.0137). Cross-reference data with structurally analogous compounds, such as 5-[(3,4-dimethylbenzene)amido]-3-methylthiophene-2-carboxylic acid .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on the compound’s structural motifs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme inhibition : Test against cysteine proteases or kinases, given the thiophene scaffold’s electron-rich nature.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

The compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic chlorobenzamido group) leads to variable solubility. Use computational tools like COSMO-RS to predict solvent compatibility. Experimentally, employ co-solvent systems (e.g., DMSO:water gradients) or pH-dependent solubility profiling. For example, solubility increases in alkaline buffers (pH >8) due to carboxylate ion formation .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test Pd-based catalysts for coupling reactions or lipases for enantioselective amidation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2-4 hrs) and improves yield by 15-20%.

- Flow chemistry : Minimizes side products via precise temperature and reagent control .

Q. How do structural modifications (e.g., substituent variation on the benzamido group) affect bioactivity?

Perform structure-activity relationship (SAR) studies:

- Replace the 2-chloro group with electron-withdrawing (NO₂) or donating (OCH₃) groups.

- Compare IC₅₀ values in enzyme inhibition assays. For example, a nitro substituent may enhance binding to hydrophobic enzyme pockets, while methoxy groups improve solubility.

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Q. What are the stability limitations under physiological conditions, and how can degradation products be characterized?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Common degradation pathways include:

- Hydrolysis : Cleavage of the amide bond in acidic/alkaline conditions, yielding 3-methylthiophene-2-carboxylic acid and 2-chlorobenzoic acid.

- Oxidation : Sulfur atom oxidation in the thiophene ring, forming sulfoxide/sulfone derivatives. Mitigate degradation via lyophilization or formulation in PEG-based matrices .

Data Interpretation & Methodological Guidance

Q. How should researchers address discrepancies in biological activity data across studies?

- Standardize assay protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements.

- Validate purity : Trace impurities (e.g., unreacted starting materials) can skew results. Use orthogonal purity checks (HPLC, elemental analysis).

- Leverage public databases : Compare results with PubChem BioAssay data for structurally related thiophene derivatives .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding.

- Metabolomics (LC-MS/MS) : Profile changes in metabolic pathways (e.g., TCA cycle disruption).

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance/sensitivity to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.